molecular formula C20H17NO5S B11116384 4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11116384
M. Wt: 383.4 g/mol
InChI Key: NXWRFAFHZPWAAJ-UHFFFAOYSA-N
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Description

4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound that features a thiophene ring substituted with a naphthalene moiety and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be employed in the study of biological processes and interactions due to its unique structural features.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid is unique due to its combination of a thiophene ring with a naphthalene moiety and a methoxycarbonyl group This structural arrangement imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

4-[(3-methoxycarbonyl-4-naphthalen-2-ylthiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H17NO5S/c1-26-20(25)18-15(11-27-19(18)21-16(22)8-9-17(23)24)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10-11H,8-9H2,1H3,(H,21,22)(H,23,24)

InChI Key

NXWRFAFHZPWAAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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